1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . Piperazines, on the other hand, are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs and have shown a wide range of biological activity.
Synthesis Analysis
The synthesis of triazolopyridazines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other reagents . The synthesis of piperazines can be achieved through several methods, including the reaction of amines with α-halocarbonyl compounds .Molecular Structure Analysis
The molecular structure of triazolopyridazines and piperazines is characterized by their heterocyclic rings. In triazolopyridazines, the triazole and pyridazine rings are fused together, while in piperazines, the ring contains two nitrogen atoms at opposite positions .Chemical Reactions Analysis
The chemical reactions involving triazolopyridazines and piperazines can be quite diverse, depending on the substituents present on the rings and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structures. Some general characteristics of triazolopyridazines and piperazines include their ability to form hydrogen bonds, which can influence their solubility and reactivity .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound. It may inhibit tumor growth by interfering with cell division or signaling pathways. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .
- The compound has shown promise as an antimicrobial agent. It could combat bacterial, fungal, or viral infections. Investigating its mode of action and optimizing its activity against specific pathogens is crucial .
- Some studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. Understanding its interactions with pain receptors and inflammatory pathways is essential for drug development .
- Antioxidants protect cells from oxidative damage. This compound might exhibit antioxidant activity, contributing to cellular health. Researchers investigate its radical-scavenging abilities and potential health benefits .
- The compound acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play critical roles in various physiological processes, making them potential drug targets .
- Tuberculosis remains a global health challenge. Preliminary studies suggest that this compound exhibits antitubercular effects. Researchers explore its potency against Mycobacterium tuberculosis and its safety profile .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antitubercular Activity
Wirkmechanismus
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase 1 (PARP-1) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . PARP-1 is involved in DNA repair and programmed cell death .
Mode of Action
The compound interacts with its targets, EGFR and PARP-1, by inhibiting their activities . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and DNA repair .
Biochemical Pathways
The inhibition of EGFR and PARP-1 affects multiple biochemical pathways. EGFR inhibition can disrupt cell signaling pathways involved in cell proliferation and survival . The inhibition of PARP-1 can impair the DNA repair pathway, leading to the accumulation of DNA damage and triggering apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting EGFR and PARP-1, the compound disrupts cell growth and DNA repair mechanisms, leading to cell death . This makes it a potential candidate for anti-cancer therapy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-13-19-20-17-6-7-18(21-24(13)17)22-8-10-23(11-9-22)29(25,26)14-4-5-15(27-2)16(12-14)28-3/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRQZVLBKXDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.